

Quantifying Endogenous PARP7 Levels with a Split-Luciferase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: PARP7-probe-1

Cat. No.: B12399428

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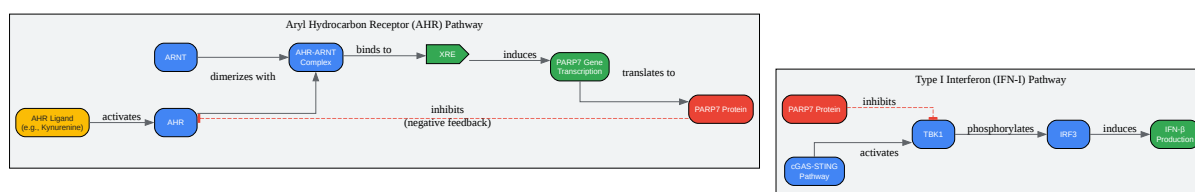
Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including type I interferon signaling and aryl hydrocarbon receptor (AHR) pathways.[1][2] Its role in cancer and immunology has made it an attractive target for therapeutic development. However, studying PARP7 has been challenging due to its low endogenous expression levels, often undetectable by traditional methods like Western blotting.[1][3] This document provides detailed application notes and protocols for a highly sensitive and quantitative split-luciferase assay to measure endogenous PARP7 levels, assess target engagement of inhibitors, and facilitate high-throughput screening efforts.

The assay utilizes the NanoBiT® technology, a two-component system based on the bright NanoLuc® luciferase. The enzyme is split into a large fragment (LgBiT) and a small, 11-amino-acid peptide (HiBiT).[4] By using CRISPR/Cas9 gene editing to fuse the HiBiT tag to the endogenous PARP7 protein, the cellular level of HiBiT-PARP7 can be quantified by adding the LgBiT protein, which will reconstitute a functional luciferase enzyme upon binding to the HiBiT tag. The resulting luminescence is directly proportional to the amount of HiBiT-PARP7, offering a robust and sensitive readout.

Signaling Pathway Involving PARP7

PARP7 plays a significant role in modulating the type I interferon (IFN-I) and aryl hydrocarbon receptor (AHR) signaling pathways. Understanding these pathways is crucial for interpreting data from the split-luciferase assay, especially when investigating the effects of inhibitors or other cellular stimuli.



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PARP7's role in AHR and IFN-I signaling pathways.

Experimental Protocols

Protocol 1: Generation of Endogenous HiBiT-PARP7 Knock-in Cell Line using CRISPR/Cas9

This protocol outlines the steps to generate a stable cell line with the HiBiT tag knocked into the endogenous PARP7 locus.

Materials:

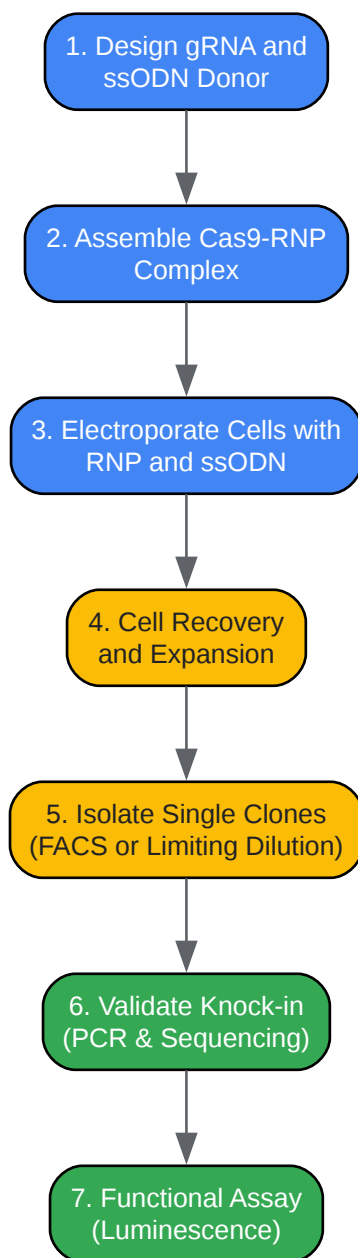
- Target cell line (e.g., CT-26 mouse colorectal carcinoma cells)

- Cas9 nuclease
- Synthetic guide RNA (gRNA) targeting the desired insertion site of PARP7
- Single-stranded donor DNA (ssODN) containing the HiBiT sequence flanked by homology arms corresponding to the genomic sequence surrounding the insertion site
- Electroporation system and reagents
- Cell culture medium and supplements
- Fluorescence-activated cell sorting (FACS) or limiting dilution cloning supplies
- Genomic DNA extraction kit
- PCR reagents and primers for validation
- Sanger sequencing service

Methodology:

- Design of CRISPR Components:
 - Design a gRNA that directs Cas9 to create a double-strand break at the N- or C-terminus of the PARP7 coding sequence, immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging.
 - Design an ssODN donor template containing the 11-amino-acid HiBiT sequence (VSGWRLFKKIS) flanked by 30-60 base pairs of homology arms matching the genomic sequence on either side of the intended insertion site. Introduce silent mutations in the PAM site within the donor template to prevent re-cutting by Cas9 after successful integration.
- Ribonucleoprotein (RNP) Complex Formation:
 - Incubate the purified Cas9 protein with the synthetic gRNA to form the RNP complex according to the manufacturer's instructions.

- Cell Transfection:
 - Harvest the target cells and resuspend them in the appropriate electroporation buffer.
 - Mix the cells with the Cas9 RNP complex and the ssODN donor template.
 - Electroporate the mixture using optimized settings for the specific cell line.
- Cell Recovery and Selection:
 - Plate the electroporated cells and allow them to recover for 48-72 hours.
 - Enrich for edited cells by single-cell sorting into 96-well plates or by limiting dilution to isolate clonal populations.
- Validation of Knock-in:
 - Expand the single-cell clones.
 - Extract genomic DNA from each clone.
 - Perform PCR using primers flanking the insertion site to screen for the presence of the HiBiT insert (which will result in a larger PCR product).
 - Confirm the correct in-frame insertion of the HiBiT sequence by Sanger sequencing of the PCR product.
 - Further validate the expression of the HiBiT-PARP7 fusion protein using the Nano-Glo® HiBiT® Lytic Detection System as described in Protocol 2.



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Workflow for generating a HiBiT knock-in cell line.

Protocol 2: Quantification of Endogenous HiBiT-PARP7 Levels

This protocol describes the "add-mix-read" procedure for measuring the luminescence from the HiBiT-PARP7 cell line.

Materials:

- HiBiT-PARP7 knock-in cells
- Wild-type (WT) control cells
- White, clear-bottom 96-well or 384-well assay plates
- Nano-Glo® HiBiT® Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer)
- Luminometer

Methodology:

- Cell Plating:
 - Seed the HiBiT-PARP7 and WT cells into a 96-well plate at a density of 1×10^4 cells per well in 90 μ L of culture medium. Include wells with WT cells to determine the background luminescence.
 - Incubate the plate at 37°C with 5% CO₂ for 24 hours.
- Compound Treatment (Optional):
 - If assessing the effect of compounds (e.g., PARP7 inhibitors), prepare serial dilutions of the compounds.
 - Add the compounds to the appropriate wells and incubate for the desired time (e.g., 4-24 hours).
- Lysis and Luminescence Detection:
 - Prepare the Nano-Glo® HiBiT® Lytic Reagent by diluting the LgBiT protein (1:100) and the substrate (1:50) into the lysis buffer, according to the manufacturer's protocol.
 - Equilibrate the plate and the reagent to room temperature.

- Add a volume of the prepared reagent equal to the volume of media in each well (e.g., 90 μL).
- Mix the contents by placing the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and complementation.
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.
- Data Analysis:
 - Subtract the average background luminescence from the WT cells from the luminescence values of the HiBiT-PARP7 cells.
 - The resulting relative light units (RLU) are proportional to the amount of HiBiT-PARP7.

Data Presentation

Quantitative data from the split-luciferase assay can be presented in various formats to highlight different aspects of PARP7 biology and the effects of chemical compounds.

Table 1: Quantification of Endogenous HiBiT-PARP7 Stabilization by Inhibitors

Compound	Concentration (μM)	Mean RLU (\pm SD)	Fold Change vs. Vehicle
Vehicle (DMSO)	-	15,234 \pm 1,287	1.0
PARP7 Inhibitor A	0.1	45,789 \pm 3,456	3.0
PARP7 Inhibitor A	1	121,872 \pm 9,876	8.0
PARP7 Inhibitor A	10	243,744 \pm 15,432	16.0
PARP7 Inhibitor B	1	98,765 \pm 7,890	6.5
Negative Control	10	16,112 \pm 1,543	1.1

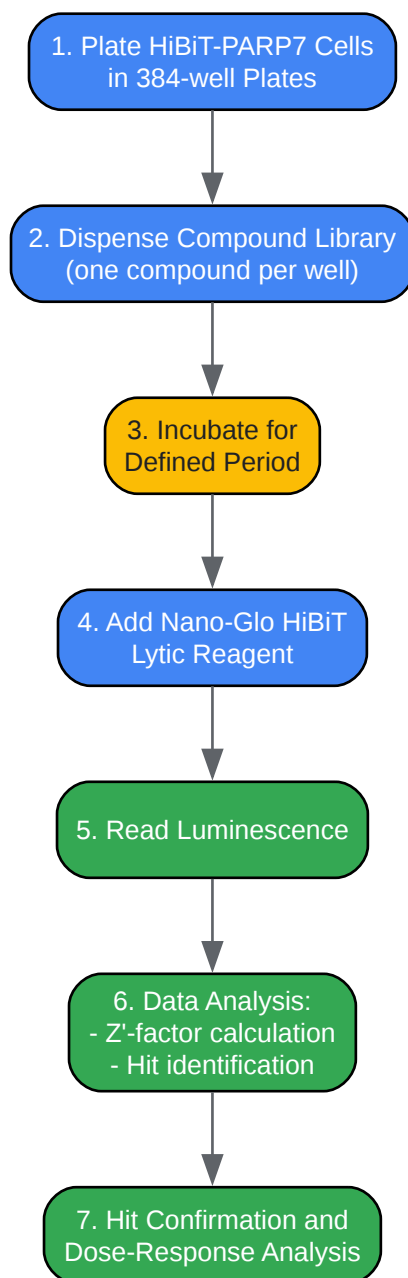
Table 2: Target Engagement EC50 Values for PARP7 Inhibitors

Compound	Biochemical IC50 (nM)	Cellular Target Engagement EC50 (nM)
PARP7 Inhibitor A	5.2	25.6
PARP7 Inhibitor B	12.8	89.4
PARP7 Inhibitor C	150.3	>1000

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Application in High-Throughput Screening (HTS)

The simplicity and robustness of the HiBiT-based split-luciferase assay make it highly amenable to high-throughput screening for modulators of PARP7 levels.



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